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molecular formula C11H6N2O B8316282 1,5-Diazafluoren-9-one

1,5-Diazafluoren-9-one

Cat. No. B8316282
M. Wt: 182.18 g/mol
InChI Key: QPZYEESGTLAFMD-UHFFFAOYSA-N
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Patent
US05300642

Procedure details

Following the procedure described in Example 608, Part C, 6.0 g (33 mmole) of 1,5-diazafluoren-9-one and 11.8 g (0.37 mole) of hydrazine were combined with 100 ml of diethyleneglycol and heated rapidly to 200°. The reaction was kept at this temperature for 30 minutes, then for 3 hours at 180°. Following the described workup, the crude yield was 4.69 g, m.p. 85°. Recrystallization from cyclohexane yields 4.0 g, m.p. 99°-100° of pure 1,5-diazafluorene.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:13]2[C:12](=O)[C:11]3[C:6](=[N:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.NN>C(O)COCCO>[N:1]1[C:13]2[CH2:12][C:11]3[C:6](=[N:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
N1=CC=CC=2C3=NC=CC=C3C(C12)=O
Step Two
Name
Quantity
11.8 g
Type
reactant
Smiles
NN
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(COCCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated rapidly to 200°
WAIT
Type
WAIT
Details
for 3 hours at 180°
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Recrystallization from cyclohexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC=CC=2C3=NC=CC=C3CC12
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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